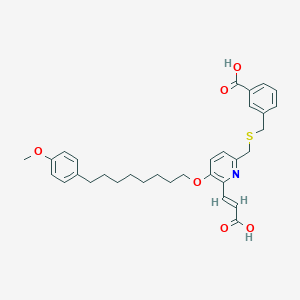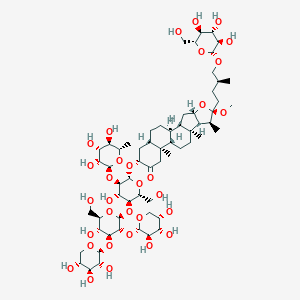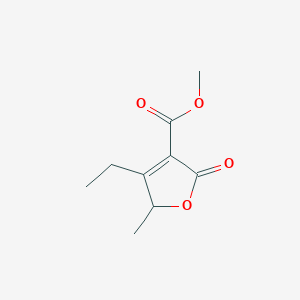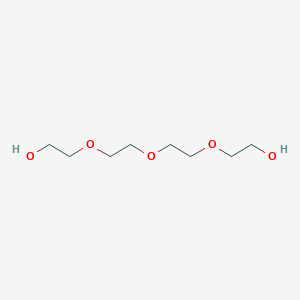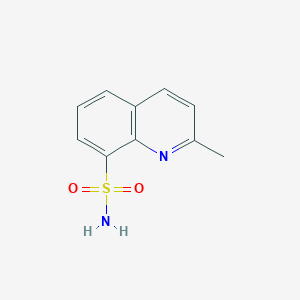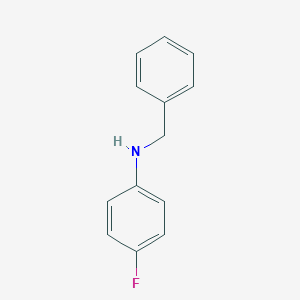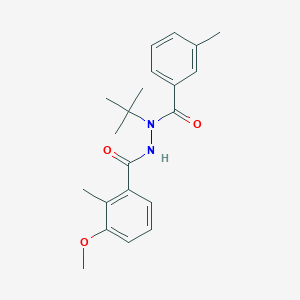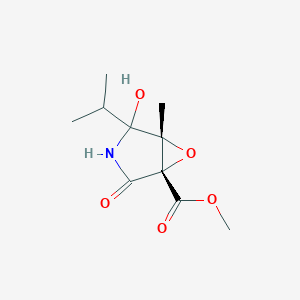
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam
Übersicht
Beschreibung
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam, also known as EMGBL, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokines. 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has also been shown to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemische Und Physiologische Effekte
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection against oxidative stress-induced damage to neurons. Studies have also shown that 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam can inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam also has a relatively low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam and to identify potential drug targets for its therapeutic effects.
Synthesemethoden
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam can be synthesized through a multistep process that involves the reaction of 5-isopropyl-2-methylcyclohexanone with ethyl chloroformate to form the intermediate compound, 5-isopropyl-2-methylcyclohexanone ethyl carbonate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is then oxidized with sodium periodate to form the desired product, 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam.
Wissenschaftliche Forschungsanwendungen
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has been found to have various potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and a neuroprotective agent. Studies have shown that 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect against oxidative stress-induced damage to neurons.
Eigenschaften
IUPAC Name |
methyl (1S,5R)-4-hydroxy-5-methyl-2-oxo-4-propan-2-yl-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-5(2)10(14)8(3)9(16-8,6(12)11-10)7(13)15-4/h5,14H,1-4H3,(H,11,12)/t8-,9+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKRDSMCCRNOB-ZDGBYWQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C(=O)N1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1([C@]2([C@](O2)(C(=O)N1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam | |
CAS RN |
142457-04-3 | |
| Record name | 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142457043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-EPOXY-5-HYDROXY-5-ISOPROPYL-3-(METHOXYCARBONYL)-4-METHYL-.GAMMA.-BUTYROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BD57QS2QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



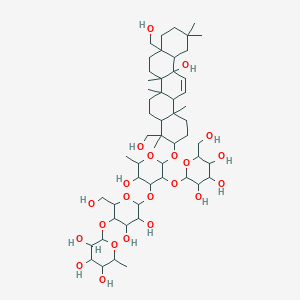
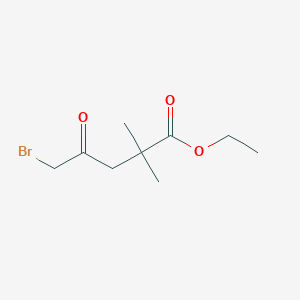
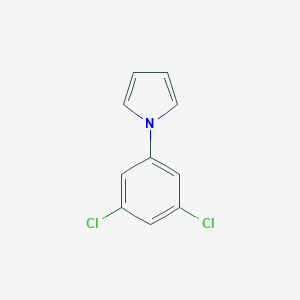
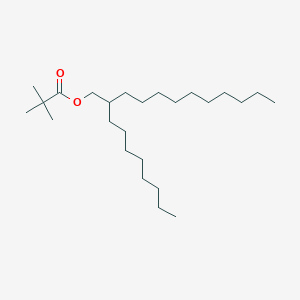
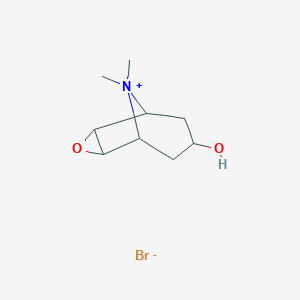
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
